molecular formula C22H32F3NO4 B12759098 Dexfenfluramine (+)-camphorate CAS No. 97158-54-8

Dexfenfluramine (+)-camphorate

Cat. No.: B12759098
CAS No.: 97158-54-8
M. Wt: 431.5 g/mol
InChI Key: GBMYZGXLAHAFPC-JGTDEUSISA-N
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Description

Dexfenfluramine (+)-camphorate is a compound known for its role as a serotonergic anorectic drug. It is the d-enantiomer of fenfluramine and is structurally similar to amphetamine, but it lacks any psychologically stimulating effects. Dexfenfluramine was marketed under the name Redux and was used to reduce appetite by increasing the amount of extracellular serotonin in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexfenfluramine involves several steps:

Industrial Production Methods

Industrial production methods for dexfenfluramine involve similar synthetic routes but are scaled up to meet commercial demands. These methods ensure the production of pharmaceutically acceptable salts of fenfluramine with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Dexfenfluramine undergoes several types of chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dexfenfluramine can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Dexfenfluramine has been extensively studied for its applications in various fields:

Mechanism of Action

Dexfenfluramine exerts its effects by binding to the serotonin reuptake pump, inhibiting serotonin reuptake, and increasing serotonin levels in the brain’s synapses. This leads to greater serotonin receptor activation, enhancing serotonergic transmission in the centers of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexfenfluramine is unique in its specific action on serotonin reuptake and its ability to increase serotonin levels without the psychologically stimulating effects seen in other amphetamine-like compounds. This makes it particularly effective in reducing appetite and managing weight loss .

Properties

CAS No.

97158-54-8

Molecular Formula

C22H32F3NO4

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m01/s1

InChI Key

GBMYZGXLAHAFPC-JGTDEUSISA-N

Isomeric SMILES

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C

Origin of Product

United States

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